molecular formula C9H9BrFN B2818440 6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 954267-76-6

6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

Numéro de catalogue: B2818440
Numéro CAS: 954267-76-6
Poids moléculaire: 230.08
Clé InChI: RHPZZEKDQMMXIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS 954267-76-6) is a halogen-substituted tetrahydroquinoline of significant interest in modern medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic building block for the design and development of novel biologically active molecules . Its molecular structure incorporates both bromine and fluorine atoms, which are strategically valuable for further functionalization via metal-catalyzed cross-coupling reactions and for modulating the lipophilicity, metabolic stability, and binding affinity of resulting compounds . In research applications, this chemical is primarily utilized as a key intermediate in the synthesis of more complex structures for pharmaceutical development . The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide range of pharmacological activities . The specific bromo-fluoro substitution pattern on this scaffold is particularly valuable for structure-activity relationship (SAR) studies, enabling researchers to explore and optimize interactions with specific enzymatic targets or receptors . The synthetic routes to access such halogenated tetrahydroquinolines often involve multi-step processes, including directed ortho-lithiation, Pomeranz–Fritsch cyclization, or the hydrogenation of corresponding bromo-fluoro quinoline precursors using selective catalysts like MoS2 to prevent undesired hydrodehalogenation . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate care, refer to the specific Safety Data Sheet (SDS) for detailed hazard information , and consult scientific literature for established synthetic and handling protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPZZEKDQMMXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)Br)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline typically involves the bromination and fluorination of a tetrahydroquinoline precursor. One common method involves the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the specific derivative and its intended use .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following sections compare 6-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline with structurally related compounds, focusing on substituent positioning, heterocyclic frameworks, and functional group variations.

Positional Isomers

8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 1690812-16-8 )
  • Molecular Formula : C₉H₉BrFN (same as the target compound) .
  • Key Differences: The bromine and fluorine substituents are swapped (positions 8 and 6), and the core structure is tetrahydroisoquinoline, where the nitrogen atom is in position 2 of the bicyclic system instead of position 1 (quinoline).
  • For example, tetrahydroisoquinolines are common in alkaloid-derived pharmaceuticals, whereas tetrahydroquinolines are more prevalent in synthetic drug intermediates .

Derivatives with Additional Substituents

6-Bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline Hydrochloride (CAS 135631-91-3 )
  • Molecular Formula : C₁₁H₁₅BrClN (MW: 276.60 g/mol) .
  • Key Differences : Contains two methyl groups at the 4-position, increasing steric bulk and hydrophobicity.
  • Impact : The dimethyl groups enhance lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility compared to the target compound .
6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-98-3 )
  • Molecular Formula : C₁₀H₁₂BrN (MW: 226.11 g/mol) .
  • Key Differences : A methyl group at the 2-position replaces the fluorine at position 6.
  • Safety data for this compound highlight precautions for inhalation exposure, suggesting similar handling requirements for halogenated tetrahydroquinolines .

Halogenated Derivatives with Multiple Substituents

6-Fluoro-5,7-dibromo-1-formyl-1,2,3,4-tetrahydroquinoline (Compound [f])
  • Molecular Formula: C₁₀H₇Br₂FNO (MW: 343.98 g/mol) .
  • Key Differences : Contains two bromine atoms (positions 5 and 7) and a formyl group at position 1.
  • Impact : The additional bromine atoms increase molecular weight and lipophilicity, making this compound a potent candidate for enzyme inhibition studies (e.g., EPAC inhibitors) .
5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1781489-28-8 )
  • Molecular Formula : C₁₀H₁₁BrFN (MW: 244.10 g/mol) .
  • Key Differences: Substitutents at positions 5 (Br), 8 (F), and 2 (methyl) on a tetrahydroisoquinoline backbone.
  • Impact : The methyl group and altered halogen positioning may confer unique selectivity in receptor binding compared to the target compound .

Structural Isomers: Tetrahydroquinoline vs. Tetrahydroisoquinoline

Property 6-Bromo-8-fluoro-tetrahydroquinoline 8-Bromo-6-fluoro-tetrahydroisoquinoline
Core Structure Quinoline (N at position 1) Isoquinoline (N at position 2)
Molecular Formula C₉H₉BrFN C₉H₉BrFN
CAS Number 954267-76-6 (base) 1690812-16-8
Applications Drug intermediate Alkaloid analog

Activité Biologique

6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the tetrahydroquinoline class. Its unique structure, characterized by the presence of bromine and fluorine substituents, contributes to its notable biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains through enzyme inhibition mechanisms that disrupt bacterial replication pathways. Studies suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1550
Staphylococcus aureus1825
Candida albicans12100

The above table summarizes the antimicrobial efficacy of this compound against selected microorganisms.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including prostate (DU-145), lung (A549), and breast (MCF-7) cancer cells.

Case Study: Anticancer Activity
A study reported that derivatives of tetrahydroquinolines showed IC50 values indicating their potency against cancer cells. For instance:

Cell Line IC50 (µM) Mechanism of Action
DU-1450.054Induction of apoptosis via caspase activation
A5490.048Inhibition of tubulin polymerization
MCF-70.200Cell cycle arrest at G2/M phase

The mechanism of action involves binding to specific molecular targets within cancer cells, leading to apoptosis and cell cycle arrest.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial and cancer cell survival.
  • Receptor Binding : It can interact with receptors that modulate cell growth and differentiation.
  • Signaling Pathway Modulation : By affecting signaling pathways associated with apoptosis and cell proliferation, it may enhance therapeutic efficacy against malignancies.

Q & A

Basic Research Questions

Q. What are the key structural features of 6-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline, and how do they influence its reactivity?

  • The compound features a tetrahydroquinoline core with bromine at position 6 and fluorine at position 7. Bromine acts as an electron-withdrawing group, enhancing electrophilic substitution reactivity, while fluorine’s strong electronegativity stabilizes adjacent positions via inductive effects. These substitutions influence regioselectivity in reactions like cross-coupling or nucleophilic substitution .
  • Methodological Insight : Use spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, IR) to confirm substitution patterns. Computational modeling (DFT) can predict reactive sites by analyzing electron density distribution.

Q. What are the standard synthetic routes for this compound?

  • A common approach involves bromination of a pre-fluorinated tetrahydroquinoline precursor. For example, fluorination via electrophilic substitution (using Selectfluor®) precedes bromination with NBS (N-bromosuccinimide) under radical or Lewis acid-catalyzed conditions .
  • Methodological Insight : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Monitor purity via HPLC or GC-MS, and validate using melting point analysis.

Advanced Research Questions

Q. How does the bromine-fluorine substitution pattern in 6-bromo-8-fluoro derivatives affect their biological activity compared to other halogenated tetrahydroquinolines?

  • Bromine’s bulkiness and fluorine’s polarity enhance membrane permeability and target binding affinity. Comparative studies with 6-chloro-8-trifluoromethyl analogs (e.g., from evidence 2) show that bromine improves stability in metabolic assays, while fluorine reduces off-target interactions .
  • Methodological Insight : Perform SAR (Structure-Activity Relationship) studies using in vitro enzyme inhibition assays (e.g., IC50_{50} determination) and molecular docking simulations to quantify binding energetics.

Q. What strategies mitigate contradictory data in catalytic cross-coupling reactions involving this compound?

  • Contradictions in yields or regioselectivity often arise from competing pathways (e.g., oxidative addition vs. β-hydride elimination). Use palladium catalysts with bulky ligands (e.g., XPhos) to suppress side reactions. For Suzuki-Miyaura coupling, optimize base strength (e.g., Cs2_2CO3_3) and solvent (e.g., DMF/H2_2O mixtures) to enhance stability of the boronic acid intermediate .
  • Methodological Insight : Employ kinetic studies (e.g., reaction calorimetry) and in situ FTIR to track intermediate formation.

Q. How can computational methods predict the photophysical properties of this compound derivatives for materials science applications?

  • Time-dependent DFT (TD-DFT) calculations model UV-Vis absorption spectra by analyzing electron transitions between HOMO and LUMO orbitals. Fluorine’s inductive effect lowers the LUMO energy, red-shifting absorption maxima compared to non-fluorinated analogs .
  • Methodological Insight : Validate predictions using experimental UV-Vis spectroscopy and cyclic voltammetry to correlate calculated bandgaps with redox potentials.

Data-Driven Analysis

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

  • X-ray crystallography provides unambiguous confirmation of substitution patterns and stereochemistry. For liquid samples, NOESY NMR identifies spatial proximity of substituents. High-resolution mass spectrometry (HRMS) confirms molecular formula, distinguishing isomers (e.g., bromine/fluorine positional variants) .

Q. How do steric and electronic effects of bromine/fluorine substituents influence regioselectivity in nucleophilic aromatic substitution (NAS)?

  • Bromine’s steric hindrance directs nucleophiles to the para position relative to fluorine. Fluorine’s electron-withdrawing effect activates the ring for attack but deactivates meta positions. For example, in amination reactions, primary amines preferentially substitute at position 5 (para to bromine) .
  • Methodological Insight : Use Hammett plots to correlate substituent effects with reaction rates. Monitor regioselectivity via 19^{19}F NMR, leveraging fluorine’s sensitivity to electronic environment changes.

Comparative Studies

Q. How does this compound compare to 6-bromo-4,4-dimethyl analogs in enzyme inhibition assays?

  • The dimethyl groups in 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (evidence 25) increase lipophilicity, enhancing binding to hydrophobic enzyme pockets. However, the fluorine in the 8-position of the target compound improves hydrogen bonding with polar active sites, as shown in cytochrome P450 inhibition studies .
  • Methodological Insight : Conduct competitive inhibition assays with fluorescent substrates (e.g., CYP3A4) and compare Ki_i values.

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact due to potential neurotoxicity (based on analog data; evidence 19). Store under inert atmosphere (N2_2) at 2–8°C to prevent degradation. Dispose of waste via licensed hazardous chemical disposal services .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.